
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate (1/2) is a coordination compound featuring rhodium in the +2 oxidation state. This compound is part of the platinum group metals, known for their catalytic properties and resistance to corrosion. The specific structure of this compound includes a rhodium ion coordinated with a chiral ligand, (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of rhodium salts with the chiral ligand under controlled conditions. One common method is to dissolve rhodium(III) chloride in an aqueous solution, followed by the addition of the chiral ligand. The mixture is then heated under reflux to facilitate the coordination reaction. The resulting product is purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and automated systems ensures consistent quality and yield. The rhodium source is often derived from platinum ores, and the ligand is synthesized through established organic synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states or metallic rhodium.
Substitution: Ligands coordinated to the rhodium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) or metallic rhodium.
Scientific Research Applications
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: Investigated for its potential in biological imaging and as a probe for studying metal-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic efficiency and selectivity.
Mechanism of Action
The mechanism of action of Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can bind to DNA, leading to the inhibition of replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Rhodium(III) chloride: A common rhodium compound used in catalysis.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Rhodium(III) oxide: Utilized in oxidation reactions.
Uniqueness
Rhodium(2+) (2S)-1-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its chiral ligand, which imparts enantioselectivity in catalytic reactions. This property makes it particularly valuable in asymmetric synthesis, where the production of chiral molecules is essential.
Properties
CAS No. |
131766-06-8 |
|---|---|
Molecular Formula |
C24H32N4O12Rh2 |
Molecular Weight |
774.3 g/mol |
IUPAC Name |
(2S)-1-methyl-5-oxopyrrolidine-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-7-4(6(9)10)2-3-5(7)8;;/h4*4H,2-3H2,1H3,(H,9,10);;/q;;;;2*+2/p-4/t4*4-;;/m0000../s1 |
InChI Key |
CICPRXZGDSKFEQ-USACGBMHSA-J |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].CN1[C@@H](CCC1=O)C(=O)[O-].[Rh+2].[Rh+2] |
Canonical SMILES |
CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].CN1C(CCC1=O)C(=O)[O-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


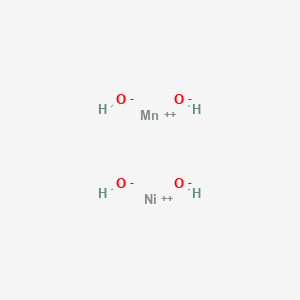
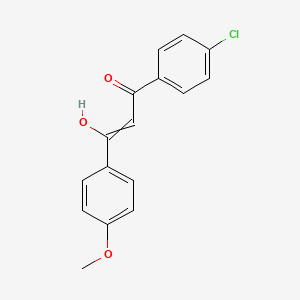
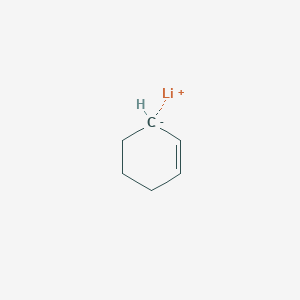

![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
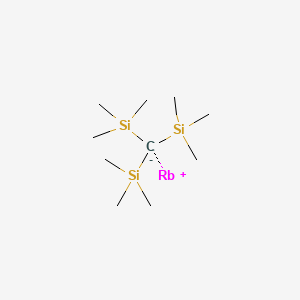
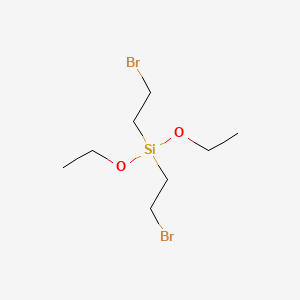

![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
